![molecular formula C15H11ClF3NOS B2794380 N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 339097-96-0](/img/structure/B2794380.png)
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which means that it can block the effects of opioids in the body. In
Mécanisme D'action
CTAP works by binding to the mu-opioid receptor, which is the primary receptor responsible for the pain-relieving and rewarding effects of opioids. By blocking this receptor, CTAP can prevent the effects of opioids from being felt in the body. CTAP has also been shown to have some activity at the kappa-opioid receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in the body. It can block the pain-relieving effects of opioids, as well as their effects on mood and behavior. CTAP has also been shown to have some activity at the dopamine receptor, which may contribute to its effects on reward and motivation. Additionally, CTAP has been shown to have some anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has a number of advantages for use in lab experiments. It is a highly specific and potent opioid receptor antagonist, which makes it ideal for studying the effects of opioids in the body. CTAP is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CTAP in lab experiments. It can be difficult to administer CTAP to animals or humans, as it must be given by injection. Additionally, CTAP has some off-target effects at other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on CTAP. One area of interest is the development of new opioid receptor antagonists that are more specific and potent than CTAP. Another area of interest is the use of CTAP in combination with other drugs, such as antidepressants or antipsychotics, to treat psychiatric disorders. Additionally, there is ongoing research into the potential use of CTAP in the treatment of inflammatory diseases, such as arthritis or multiple sclerosis. Overall, CTAP is a promising compound with many potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of CTAP involves several steps, starting with the reaction of 2-chloroaniline with 3-(trifluoromethyl)benzenethiol to form the intermediate product, 2-(2-chlorophenylthio)-3-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide. The synthesis of CTAP has been optimized to produce high yields of pure product, making it suitable for use in scientific research.
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid addiction. It has been shown to block the rewarding effects of opioids, which may help to reduce the risk of relapse in recovering addicts. CTAP has also been studied for its potential use in the treatment of chronic pain, as it can block the pain-relieving effects of opioids without causing withdrawal symptoms. In addition, CTAP has been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-12-6-1-2-7-13(12)20-14(21)9-22-11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINYGQTVIBMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.